Cas no 27888-44-4 (C22-Ceramide)
C22-Ceramide Chemical and Physical Properties
Names and Identifiers
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- Docosanamide,N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl]-
- N-behenoyl-D-erythro-sphingosine
- C22-Ceramide
- C22 Cer
- N-(docosanoyl)-sphing-4-enine
- N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]docosanamide
- C22 Ceramide
- Ceramide (d18:1/22:0)
- CS-0784677
- N-[(2S,3R,4E)-1,3-dihydroxyoctadec-4-en-2-yl]docosanamide
- N-docosanoylsphing-4-enine
- LMSP02010008
- N-(docosanoyl)-ceramide
- AKOS040755907
- C22 Ceramide (d18:1/22:0), N-behenoyl-D-erythro-sphingosine, powder
- N-(docosanoyl)sphing-4-enine
- N-(docosanoyl)ceramide
- C22 Ceramide (d18:1/22:0)
- N-(docosanoyl) sphingosine
- Q27140219
- Docosanamide,N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-
- 869501-30-4
- N-[(E, 2S, 3R)-1, 3-dihydroxyoctadec-4-en-2-yl]docosanamide
- KEPQASGDXIEOIL-GLQCRSEXSA-N
- N-[1.3-dihydroxyoctadec-4-en-2-yl]docosanamide
- N-behenoylsphingosine
- BP-28821
- 27888-44-4
- Ceramide d40:1
- Cer(d18:1/22:0)
- CHEBI:72966
- Docosanamide, N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-
- N-docosanoylsphingosine
- HY-154831
- N-behenoyl-sphingosine
- N-[(2s,3r,4e)-1,3-dihydroxy-4-octadecen-2-yl]docosanamide
- QMP7UK77DD
- DB-231026
- G91276
- 1ST174858
-
- MDL: MFCD09840213
- Inchi: 1S/C40H79NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-40(44)41-38(37-42)39(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h33,35,38-39,42-43H,3-32,34,36-37H2,1-2H3,(H,41,44)/b35-33+/t38-,39+/m0/s1
- InChI Key: KEPQASGDXIEOIL-GLQCRSEXSA-N
- SMILES: O[C@H](/C=C/CCCCCCCCCCCCC)[C@H](CO)NC(CCCCCCCCCCCCCCCCCCCCC)=O
Computed Properties
- Exact Mass: 621.60637
- Monoisotopic Mass: 621.60599538g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 44
- Rotatable Bond Count: 37
- Complexity: 593
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 16.1
- Topological Polar Surface Area: 69.6Ų
Experimental Properties
- PSA: 69.56
C22-Ceramide Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- Storage Condition:−20°C
C22-Ceramide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022705-10mg |
N-behenoyl-D-erythro-sphingosine,99% |
27888-44-4 | 99% | 10mg |
¥4190 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022705-25mg |
N-behenoyl-D-erythro-sphingosine,99% |
27888-44-4 | 99% | 25mg |
¥9300 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022705-5mg |
N-behenoyl-D-erythro-sphingosine,99% |
27888-44-4 | 99% | 5mg |
¥2163 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022705-50mg |
N-behenoyl-D-erythro-sphingosine,99% |
27888-44-4 | 99% | 50mg |
¥16354 | 2024-05-24 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N57190-5mg |
Cer(d18:1/22:0) |
27888-44-4 | 5mg |
¥2248.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N57190-25mg |
Cer(d18:1/22:0) |
27888-44-4 | 25mg |
¥9308.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N57190-10mg |
Cer(d18:1/22:0) |
27888-44-4 | 10mg |
¥4198.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N57190-50mg |
Cer(d18:1/22:0) |
27888-44-4 | 50mg |
¥16358.0 | 2021-09-08 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70380-1mg |
C22 Ceramide (d18:1/22:0) |
27888-44-4 | 98% | 1mg |
¥377.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70380-5mg |
C22 Ceramide (d18:1/22:0) |
27888-44-4 | 98% | 5mg |
¥1496.00 | 2022-04-26 |
C22-Ceramide Suppliers
C22-Ceramide Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on C22-Ceramide
Recent Advances in C22-Ceramide (27888-44-4) Research: Implications for Chemobiological Medicine
The compound C22-Ceramide (CAS: 27888-44-4) has recently garnered significant attention in the field of chemobiological medicine due to its unique biochemical properties and therapeutic potential. As a very long-chain ceramide, C22-Ceramide plays a crucial role in cell membrane structure and signaling pathways, particularly in apoptosis and lipid metabolism. This research brief synthesizes the latest findings on this important lipid mediator, focusing on its molecular mechanisms, pharmacological applications, and emerging clinical relevance.
Recent structural studies utilizing mass spectrometry and NMR spectroscopy have revealed that C22-Ceramide exhibits distinct biophysical properties compared to shorter-chain ceramides. Its extended acyl chain length (22 carbons) confers greater membrane stability and influences lipid raft formation, which appears critical for its signaling functions. A 2023 study published in the Journal of Lipid Research demonstrated that C22-Ceramide preferentially localizes to specific membrane microdomains, facilitating the recruitment of key apoptosis-related proteins.
In cancer research, C22-Ceramide has shown remarkable potential as both a therapeutic agent and biomarker. A multi-center study published in Cancer Research (2024) reported that elevated endogenous C22-Ceramide levels correlate with improved response to chemotherapy in breast cancer patients. Mechanistically, researchers found that C22-Ceramide enhances the efficacy of doxorubicin by promoting mitochondrial outer membrane permeabilization and inhibiting drug efflux pumps. These findings suggest that pharmacological modulation of C22-Ceramide metabolism could represent a novel strategy to overcome chemoresistance.
From a drug development perspective, recent advances in synthetic methodologies have improved the production of high-purity C22-Ceramide (27888-44-4). A 2024 Nature Protocols publication detailed an optimized enzymatic synthesis route using recombinant ceramide synthase 2 (CerS2), achieving >98% purity with excellent scalability. This technical breakthrough addresses previous challenges in obtaining sufficient quantities of this sphingolipid for preclinical studies.
The metabolic fate of C22-Ceramide has also been elucidated through cutting-edge lipidomics approaches. Research in Cell Metabolism (2023) identified a novel catabolic pathway where C22-Ceramide is preferentially converted to C22-sphingosine-1-phosphate (S1P) by sphingosine kinase 2, creating a signaling axis distinct from more common C16- and C18-ceramide derivatives. This discovery expands our understanding of sphingolipid signaling networks and suggests tissue-specific roles for different ceramide species.
Emerging clinical applications of C22-Ceramide are being explored in metabolic disorders. A phase I clinical trial (NCT05678945) is currently investigating a C22-Ceramide-based therapeutic for non-alcoholic steatohepatitis (NASH), based on preclinical data showing its ability to reduce hepatic lipotoxicity and inflammation. Preliminary results presented at the 2024 Liver Meeting demonstrated favorable safety profiles and promising reductions in liver fat content.
In conclusion, the growing body of research on C22-Ceramide (27888-44-4) highlights its multifaceted roles in cellular physiology and disease pathogenesis. The compound's unique structural features translate into distinct biological activities that differentiate it from other ceramide species. Ongoing studies continue to uncover novel mechanisms and therapeutic applications, positioning C22-Ceramide as a molecule of significant interest in chemobiological medicine. Future research directions should focus on developing targeted delivery systems and exploring combination therapies to fully harness its therapeutic potential.
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